![molecular formula C22H19BrN6O3 B2507631 9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione CAS No. 921560-26-1](/img/no-structure.png)
9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione is a useful research compound. Its molecular formula is C22H19BrN6O3 and its molecular weight is 495.337. The purity is usually 95%.
BenchChem offers high-quality 9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
A significant area of research involving related triazolopurine derivatives centers on their anticancer properties. Novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized and shown potent in vitro anti-proliferative activity against several human cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer), with IC50 values ranging from 11.5 to 15.3 µM. These activities are comparable to the standard drug doxorubicin, highlighting the compounds' potential as anticancer agents. Molecular docking studies complement these findings, providing insights into the mechanism of action (Sucharitha et al., 2021).
Antimicrobial and Anti-HIV Activities
Further investigations into triazolo and triazinopurine derivatives reveal their broad-spectrum biological activities, including antimicrobial and anti-HIV effects. Some compounds exhibited considerable in vitro activity against melanoma, lung cancer, and breast cancer cell lines, as well as moderate anti-HIV-1 activity and significant antimicrobial effects against various pathogens. These findings underscore the versatility and potential therapeutic applications of these compounds (Ashour et al., 2012).
Synthetic Methodologies and Chemical Properties
The chemical synthesis and properties of related compounds have also been a focus, shedding light on their structural and reactive characteristics. Research on the reactions of triazole derivatives with thiirane and the synthesis of diverse triazolopurines and triazinopurines offer valuable insights into their chemical behavior, potential for structural modification, and application in creating novel molecules with significant biological activities. These studies contribute to the development of new synthetic methodologies and the exploration of the compounds' chemical space (Klen et al., 2010).
properties
CAS RN |
921560-26-1 |
|---|---|
Product Name |
9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione |
Molecular Formula |
C22H19BrN6O3 |
Molecular Weight |
495.337 |
IUPAC Name |
5-[(4-bromophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C22H19BrN6O3/c1-26-19-17(20(30)27(2)22(26)31)28(12-13-4-8-15(23)9-5-13)21-25-24-18(29(19)21)14-6-10-16(32-3)11-7-14/h4-11H,12H2,1-3H3 |
InChI Key |
VNJJRSXCHUZNIB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2507551.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)
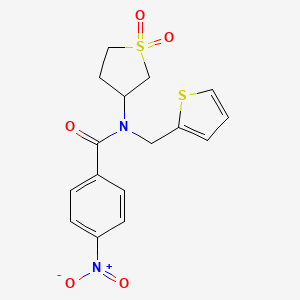

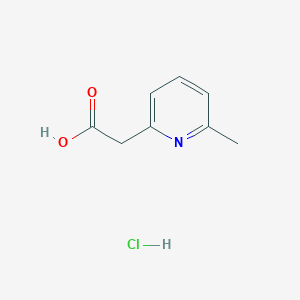
![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)
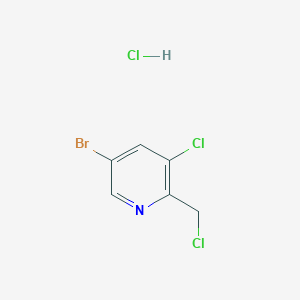
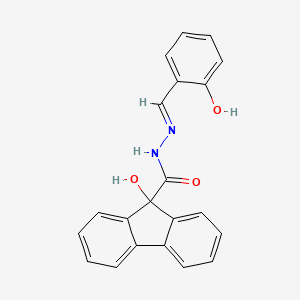

![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)
![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)
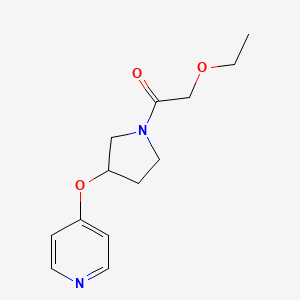
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)